Isonicotinoyl isothiocyanate
Description
Isonicotinoyl isothiocyanate (CAS 38956-21-5) is a heterocyclic compound featuring a pyridine ring substituted with an isothiocyanate (-NCS) functional group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing pharmacologically active heterocycles. For instance, it reacts with 4-aminoantipyrine to form N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, a compound characterized by FT-IR, NMR, and mass spectrometry . The pyridine moiety in this compound enhances its reactivity and binding affinity in biological systems, as demonstrated in docking studies where pyridine-containing derivatives interact with hydrophobic enzyme residues . While direct therapeutic applications of this compound are less documented, its structural and electronic properties make it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
pyridine-4-carbonyl isothiocyanate |
InChI |
InChI=1S/C7H4N2OS/c10-7(9-5-11)6-1-3-8-4-2-6/h1-4H |
InChI Key |
GAXZCBJVWKOASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)N=C=S |
Origin of Product |
United States |
Scientific Research Applications
Isonicotinoyl isothiocyanate is a chemical compound with diverse applications, particularly in the realm of scientific research. This compound is used in synthesizing various heterocyclic compounds and has shown potential in medicinal chemistry and materials science .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Thiazoles, Thiadiazoles, Triazoles, Benzimidazoles, Dithiolane, Spiro-fused Oxazolines, Triazines, and Oxazines this compound serves as a crucial building block in synthesizing various heterocyclic compounds, which are integral to numerous biological processes and chemical applications . These compounds are essential in creating complex molecular architectures with specific functionalities .
Antimicrobial Activity
- Antibacterial Effects: Isothiocyanates (ITCs), in general, exhibit antimicrobial activity against major human pathogens, including those with resistant phenotypes . For example, Benzyl isothiocyanate (BITC) has demonstrated a high inhibitory growth ability against wild type and Shiga toxin-producing E. coli strains . ITCs like Allyl isothiocyanate (AITC) and Phenethyl isothiocyanate (PEITC) can alter the integrity of bacterial cell membranes in a dose-dependent manner, increasing their hydrophilic character .
- Anti-Quorum Sensing Activity: ITCs can inhibit bacterial quorum sensing (QS) in P. aeruginosa. Sulforaphane (SFN) and ERN have been shown to inhibit bacterial quorum detection, reducing the production of pyocyanin and biofilm formation .
Antioxidant Properties
- Iron Chelation and Oxidative Injury Protection: Salicylaldehyde isonicotinoyl hydrazone (SIH), an aroylhydrazone iron chelator, protects cells against oxidative injury and displays antineoplastic activities . Derivatives of isonicotinoyl hydrazones have demonstrated antioxidant effectiveness in ABTS systems .
Cancer Treatment
- Iron Chelators: Iron chelators, like salicylaldehyde isonicotinoyl hydrazone, have shown promising effects in preclinical studies and case studies for acute myeloid leukemia (AML) . These chelators can improve survival time in leukemia patients and reduce blast counts in acute lymphoblastic leukemia (ALL) when combined with chemotherapy . Ciclopirox olamine, an iron chelator, reduced viability and clonogenic survival of head and neck squamous carcinoma (HNSCC) cells .
Other Applications
- Activation Analysis: this compound may be used in activation analysis, a sensitive method for identifying and measuring trace elements in manufacturing and research, ensuring high degrees of quality control and purity .
- Radiotracers in Biomedical Research: this compound derivatives can be employed as radiotracers in biomedical research for both in vitro and in vivo studies, aiding in developing new diagnostic and therapeutic agents .
Chemical Reactions Analysis
Reactions with Nucleophiles
Acyl and carbonyl isothiocyanates, including isonicotinoyl isothiocyanate, are susceptible to nucleophilic attack due to the presence of electrophilic centers within the molecule .
-
Hydrazines Acyl isothiocyanates react with substituted hydrazines to form 4-acyl-1-substituted semicarbazides and thiosemicarbazides . Unsubstituted hydrazine reacts with acyl isocyanates and isothiocyanates to form symmetrically substituted hydrazines, and under certain conditions, triazole derivatives .
-
Hydrazides Acyl isothiocyanates react with acid hydrazides, such as the hydrazide of isonicotinic acid, to form 1-isonicotinoyl-4-acylthiosemicarbazides, which exhibit bacteriostatic activity .
-
Amino Acids and Peptides Allyl isothiocyanate reacts with amino acids like alanine and glycine, as well as di- and tripeptides containing alanine and/or glycine, leading to the formation of N-allylthiocarbamoyl amino acids (ATC-amino acids) or ATC-peptides . These primary adducts can transform into 3-allyl-2-thiohydantoins through cyclization or cleavage .
Role as Acylating and Thiocyanate Transfer Reagent
Acyl isothiocyanates can act as acylating agents and thiocyanate transfer reagents, further expanding their utility in organic synthesis .
Biological Activity of Derivatives
This compound derivatives have demonstrated significant biological activities .
-
Urease Inhibition and Anti-Inflammatory Activity Thiosemicarbazide derivatives of isoniazid, including those with isothiocyanate groups, have been evaluated for anti-inflammatory and urease inhibition activities . Certain compounds have shown comparable activity to standard anti-inflammatory drugs and urease inhibitors .
-
Cytotoxicity Some derivatives have been evaluated for cytotoxicity against normal cell lines .
Urease Inhibition and Anti-inflammatory Activity of Isoniazid Derivatives
| Compound | Urease Inhibition IC50 (µM) | Anti-inflammatory Activity IC50 (µg/mL) | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| 12 | 12.3 | 27.7 | NA |
| 23 | 22.4 | 12.3 | NA |
| Ibuprofen | NA | 11.2 | NA |
| Thiourea | 21.1 | NA | NA |
NA = Not Available
Isothiocyanates in Disease Prevention
Isothiocyanates, particularly those derived from cruciferous vegetables, have been extensively studied for their potential disease-preventive and therapeutic effects . Clinical trials have explored their use in various conditions, including cancer, diabetes, and respiratory disorders .
Comparison with Similar Compounds
Cholinesterase Inhibition (IC₅₀ Values)
| Compound | Acetylcholinesterase (mAChE) | Butyrylcholinesterase (BuChE) |
|---|---|---|
| 2-Methoxyphenyl ITC | 0.57 mM | 49.2% inhibition at 1.14 mM |
| 3-Methoxyphenyl ITC | 0.62 mM | 49.2% inhibition at 1.14 mM |
| Phenyl ITC | 1.01 mM | 35.7% inhibition at 1.14 mM |
| Isonicotinoyl ITC* | Not reported | Not reported |
Anti-inflammatory Activity
Phenyl ITC and 3-methoxyphenyl ITC inhibit COX-2 by ~99% at 50 μM, outperforming non-substituted ITCs .
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize isonicotinoyl isothiocyanate with sufficient reproducibility?
- Methodological Answer : Synthesis typically involves reacting isonicotinoyl chloride with thiocyanate derivatives under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm identity and isomerism .
Q. What analytical techniques are most suitable for quantifying this compound in complex matrices?
- Methodological Answer : Derivatization with reagents like DMAP (4-dimethylaminopyridine) in acetonitrile, followed by HPLC coupled with UV detection (λ = 254 nm), provides reliable quantification. For trace analysis, gas chromatography-mass spectrometry (GC-MS) with optimized derivatization protocols (e.g., phenyl isothiocyanate-based methods) achieves detection limits <1 µg/mL .
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test pH (4–9) and temperature (4–50°C) ranges. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC at regular intervals. Include control samples with stabilizers (e.g., antioxidants) to assess preservation efficacy. Data should be analyzed using Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How can experimental design frameworks optimize the synthesis yield of this compound derivatives?
- Methodological Answer : Implement a two-stage approach:
- Screening phase : Use fractional factorial design to identify critical parameters (e.g., solvent polarity, reaction time, molar ratios).
- Optimization phase : Apply central composite design (CCD) to refine optimal conditions. For example, triethylamine volume and buffer pH significantly influence derivatization efficiency in analogous isothiocyanate systems .
Q. What strategies address contradictions in reported biological activities of this compound, such as its iron-chelating vs. cytotoxic effects?
- Methodological Answer : Conduct comparative studies with standardized cell lines (e.g., HepG2 for cytotoxicity) and in vitro iron-chelation assays (e.g., ferrozine-based methods). Control variables such as compound purity, solvent effects (DMSO vs. aqueous buffers), and exposure duration. Meta-analysis of existing literature should account for methodological heterogeneity, including differences in dosing regimens and assay sensitivity .
Q. How can geometric isomerism in this compound derivatives impact their pharmacological activity, and what techniques resolve this?
- Methodological Answer : Isomerism arises from restricted rotation around the amide bond, leading to anti/syn conformers. Use chiral chromatography (e.g., Chiralpak® columns) or circular dichroism (CD) to separate and characterize isomers. Bioactivity comparisons (e.g., IC50 values in cancer cell lines) should be performed on isolated isomers to establish structure-activity relationships .
Q. What in vivo experimental models are appropriate for studying the pharmacokinetics of this compound?
- Methodological Answer : Apply the PICOT framework:
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : Oral/intravenous administration at 10–100 mg/kg.
- Comparison : Plasma/tissue concentration profiles vs. control compounds.
- Outcome : Bioavailability (%F) calculated via non-compartmental analysis.
- Time : Sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose. LC-MS/MS is preferred for sensitive quantification .
Data Analysis and Interpretation
Q. How should researchers statistically validate contradictory results in this compound’s mechanism of action?
- Methodological Answer : Use multivariate regression to identify confounding variables (e.g., cell line genetic variability, batch effects). Replicate experiments across independent labs with blinded analysis. Bayesian meta-analysis can quantify the probability of true effect sizes across studies .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Compare Gibbs free energy (ΔG) values for competing reactions (e.g., hydrolysis vs. thiol conjugation) to predict dominant mechanisms. Validate with kinetic experiments (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
